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Compound of Interest

Compound Name: 5-Amino-2-fluorobenzamide

Cat. No.: B112718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Amino-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted data based on the analysis of structurally related molecules and established
spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data
are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-fluorobenzamide is
presented below.

Property Value

Molecular Formula C7H7FN20

Molecular Weight 154.14 g/mol [1][2]
CAS Number 518057-72-2[1][3]
Appearance Expected to be a solid

Spectroscopic Data (Predicted)
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The following tables summarize the predicted spectroscopic data for 5-Amino-2-

fluorobenzamide. These predictions are based on known chemical shifts and fragmentation

patterns of similar benzamide and fluorinated aromatic compounds.[4][5][6]

2.1. 'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR data in DMSO-ds.

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm

~75-7.8 brs 1H -CONH:
~72-74 brs 1H -CONH2
~7.0-7.2 m 1H Ar-H
~6.8-7.0 m 1H Ar-H
~6.5-6.7 m 1H Ar-H
~5.0-55 brs 2H -NH:z

2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 3C NMR data in DMSO-ds.

Chemical Shift (8) ppm

Assighment

~165 - 170 C=0 (Amide)

~150 - 155 (d) C-F

~145 - 150 C-NH2

~125 - 130 Ar-C

~115 - 120 (d) Ar-C

~110- 115 Ar-C

~105-110 Ar-C
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Note: (d) indicates a doublet due to C-F coupling.

2.3. Infrared (IR) Spectroscopy

Predicted major IR absorption bands.

Wavenumber (cm—?)

Functional Group

3400 - 3200 N-H Stretch (Amine and Amide)

3100 - 3000 Aromatic C-H Stretch

1680 - 1640 C=0 Stretch (Amide I)

1620 - 1580 N-H Bend (Amine) / C=C Stretch (Aromatic)
1400 - 1200 C-N Stretch, C-F Stretch

2.4. Mass Spectrometry (MS)

Predicted m/z peaks for the molecular ion and major fragments under Electron lonization (El).

m/z Assignment
154 [M]*

138 [M - NH2]*
110 [M - CONHz]*
95 [CeHaF]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-

Amino-2-fluorobenzamide.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 5-10 mg of 5-Amino-2-fluorobenzamide would be dissolved in approximately 0.7
mL of a deuterated solvent, such as dimethyl sulfoxide-de (DMSO-ds), in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing
(6 0.00 ppm). *H and 3C NMR spectra would be acquired on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a standard one-pulse experiment would be used, while for 13C
NMR, a proton-decoupled experiment would be performed to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small
amount of the compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR
spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm~1.

3.3. Mass Spectrometry (MS)

Mass spectral analysis can be performed using a mass spectrometer with an electron
ionization (EI) source. A small amount of the sample is introduced into the instrument, often via
a direct insertion probe or after separation by gas chromatography. The sample is vaporized
and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization
and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected.

Visualizations
4.1. Synthetic Pathway
A plausible synthetic route to 5-Amino-2-fluorobenzamide starting from 2-fluoro-5-

nitrobenzoic acid is outlined below. This pathway involves the protection of the carboxylic acid,
reduction of the nitro group, and subsequent amidation.
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Plausible Synthetic Pathway for 5-Amino-2-fluorobenzamide

(Z-Fluoro-S-nitrobenzoic aci(D

tep 1

Esterification
(e.g., SOCIz, MeOH)
G/Iethyl 2-fluoro—5-nitr0benzoat9

tep 2

Reduction
(e.g., Hz, Pd/C)
G/Iethyl 5-amino—2—fluorobenzoat9

Step 3

Amidation
(e.g., NHs)

Click to download full resolution via product page

Plausible Synthetic Pathway for 5-Amino-2-fluorobenzamide.

4.2. Spectroscopic Analysis Workflow
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The general workflow for the spectroscopic characterization of a synthesized compound like 5-
Amino-2-fluorobenzamide is depicted below.

General Spectroscopic Analysis Workflow
I
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General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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